N,N'-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two carboxamide groups, each bonded to a 3-chloro-4-fluorophenyl group. The presence of chlorine and fluorine atoms adds to its reactivity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-chloro-4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with target molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C20H12Cl2F2N2O2 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
1-N,3-N-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2F2N2O2/c21-15-9-13(4-6-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-18(24)16(22)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
MFDGZUOFBJDNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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